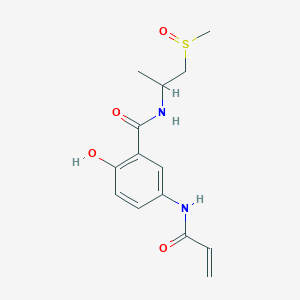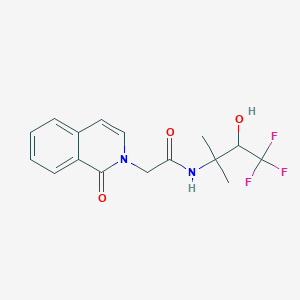
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a hydroxy group, a methylsulfinyl group, and a prop-2-enoylamino group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide: can be compared with other benzamide derivatives that have similar functional groups.
N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide: Lacks the hydroxy group.
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)benzamide: Lacks the prop-2-enoylamino group.
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical properties and potential applications. The presence of both hydroxy and methylsulfinyl groups allows for diverse chemical reactivity, while the prop-2-enoylamino group may enhance its biological activity.
Properties
IUPAC Name |
2-hydroxy-N-(1-methylsulfinylpropan-2-yl)-5-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-13(18)16-10-5-6-12(17)11(7-10)14(19)15-9(2)8-21(3)20/h4-7,9,17H,1,8H2,2-3H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPTYYOCBJUYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)C)NC(=O)C1=C(C=CC(=C1)NC(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-fluorophenyl)-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7114228.png)
![2-cycloheptyl-N-[(1-methyl-2,4-dioxopyrimidin-5-yl)methyl]acetamide](/img/structure/B7114232.png)

![Ethyl 2-[1-(3-amino-3-oxopropanoyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7114248.png)
![2-tert-butylsulfonyl-N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B7114254.png)
![4-[2-[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-2-oxoethyl]oxane-4-carbonitrile](/img/structure/B7114261.png)
![9-[2-(2,5-Dimethylphenoxy)acetyl]-4-hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B7114262.png)
![4-hydroxy-9-(7-methyl-2,3-dihydro-1H-indene-4-carbonyl)-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B7114265.png)

![methyl 4-[(2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]thiane-4-carboxylate](/img/structure/B7114282.png)
![3,5-difluoro-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7114284.png)
![(3,5-Difluoropyridin-4-yl)-[3-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B7114295.png)
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-3-(4-hydroxyphenyl)-2,2-dimethylpropanamide](/img/structure/B7114310.png)
![N-[[1-(2-ethoxyethyl)cyclobutyl]methyl]-2-(hydroxymethyl)-1-methylbenzimidazole-5-carboxamide](/img/structure/B7114314.png)
